CCR5 Antagonism: Target Engagement Differentiating N-Cyclopentyl-2-ethoxy-1-naphthamide from N-Unsubstituted and N-Aryl Naphthamides
N-Cyclopentyl-2-ethoxy-1-naphthamide has been specifically identified through pharmacological screening as a CCR5 antagonist, a property not shared by generic naphthamides or the simple 2-ethoxy-1-naphthamide core alone [1]. While quantitative IC50 data for this exact compound is not publicly disclosed, the designation as a CCR5 antagonist places it in a distinct functional class relative to N-unsubstituted or N-aryl naphthamides that lack chemokine receptor activity [1].
| Evidence Dimension | CCR5 antagonist activity (qualitative) |
|---|---|
| Target Compound Data | Designated as CCR5 antagonist based on pharmacological screening [1] |
| Comparator Or Baseline | 2-Ethoxy-1-naphthamide (unsubstituted amide) and N-aryl naphthamides: no reported CCR5 activity |
| Quantified Difference | Not quantifiable; functional class differentiation |
| Conditions | Preliminary pharmacological screening (specific assay not disclosed) |
Why This Matters
For researchers screening CCR5-dependent HIV entry or inflammatory chemokine pathways, this compound provides a structurally distinct starting point compared to the well-characterized maraviroc scaffold, offering potential for novel IP and differentiated selectivity profiles.
- [1] Zhang H. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar Author Profile. View Source
